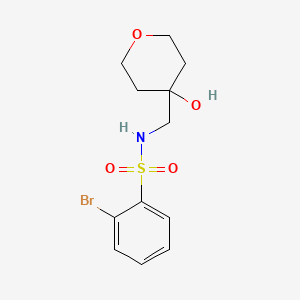

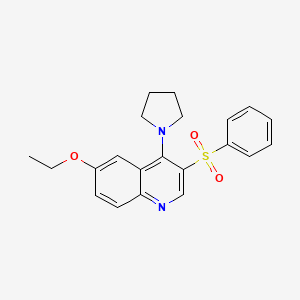

![molecular formula C22H17NO3 B2360178 6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 124214-26-2](/img/structure/B2360178.png)

6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C22H17NO3. It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione were not found, there are related studies on the synthesis of benzazepines. For instance, a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, providing a divergent entry to a series of biologically important benzazepines .

Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 29 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 imide(s) (-thio), and 1 ether(s) (aromatic) .

科学的研究の応用

Antioxidant Activity

The benzazepine derivatives, including 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione , have been studied for their antioxidant properties. These compounds are synthesized through a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline . The antioxidant activity is assessed using methods like trapping diphenyl-picrylhydrazine (DPPH) radical and ferric reduction experiments. These studies are crucial as antioxidants play a significant role in protecting the body from oxidative stress and related diseases.

Antimicrobial Power

Some benzazepine derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria . This antimicrobial power is confirmed through disk diffusion research, which is significant for developing new antibiotics and combating antibiotic resistance.

Synthesis of Complex Compounds

Benzazepine derivatives are valuable for the synthesis of complex compounds using multicomponent reactions (MCRs) . These reactions are favored by synthetic and medicinal chemists for resource conservation and cost reduction, aligning with the principles of green chemistry.

Drug Discovery

The structural motif of benzazepines is common in many natural products with diverse biological properties. Therefore, compounds like 6-(2-Ethoxyphenyl)benzo dbenzazepine-5,7-dione are used as building blocks in drug discovery, particularly for synthesizing alkaloids with benzazepine skeletons .

Natural Product Synthesis

The synthesis of alkaloids containing the benzazepine structure, such as aphanorphine, cephalotaxine, and lennoxamine, is an area of interest due to their chemical structures and biological activities . These natural products have various applications, including therapeutic uses.

Green Chemistry

The production process of benzazepine derivatives, including the use of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs), emphasizes the importance of eco-friendly and ecological solvents over harmful organic solvents . This approach is in line with the development of green chemistry practices.

特性

IUPAC Name |

6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESUZBGLKOOKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

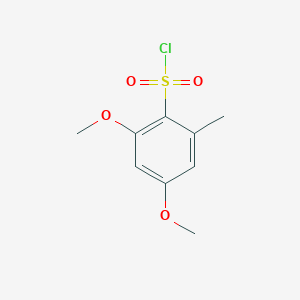

![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)

![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)

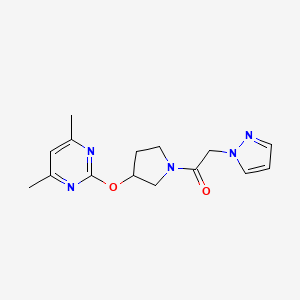

![2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2360114.png)

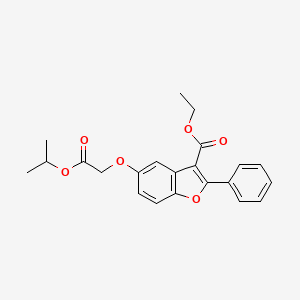

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)